5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolone core substituted with aromatic and functional groups. Its structure includes:
- A-ring: A 4-(benzyloxy)-3-methoxyphenyl group, providing hydrophobic and electron-donating properties.
- B-ring: A 3-fluoro-4-methoxybenzoyl moiety, introducing electronegative (fluorine) and polar (methoxy) features.
The compound’s design likely aims to balance lipophilicity and polarity for optimal bioactivity and pharmacokinetics. While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest a multicomponent condensation approach involving substituted benzaldehydes and amines, followed by acylation .
Properties
CAS No. |
618073-30-6 |
|---|---|
Molecular Formula |
C33H35FN2O7 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(3-methoxy-4-phenylmethoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H35FN2O7/c1-40-26-11-10-24(19-25(26)34)31(37)29-30(36(33(39)32(29)38)14-6-13-35-15-17-42-18-16-35)23-9-12-27(28(20-23)41-2)43-21-22-7-4-3-5-8-22/h3-5,7-12,19-20,30,37H,6,13-18,21H2,1-2H3/b31-29+ |
InChI Key |
LHYVYRWRHYQHRG-OWWNRXNESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrol-2-one Core
The pyrrol-2-one ring can be synthesized via cyclization of an appropriate γ-amino acid or γ-amino ester precursor. A common method involves:
- Starting from a γ-amino acid derivative bearing the morpholinopropyl substituent on the nitrogen.
- Cyclization under dehydrating conditions (e.g., using carbodiimides or acid chlorides) to form the lactam ring.
Introduction of the 3-Hydroxy Group
The 3-hydroxy substituent on the pyrrol ring is typically introduced by:
- Hydroxylation of the corresponding 3-keto intermediate.
- This can be achieved by selective reduction of the 3-keto group using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to avoid over-reduction.
Attachment of Aromatic Substituents
The 4-(3-fluoro-4-methoxybenzoyl) and 5-(4-(benzyloxy)-3-methoxyphenyl) groups are introduced via:
- Acylation reactions using the corresponding benzoyl chlorides or activated esters for the 4-position.
- Suzuki-Miyaura cross-coupling or similar palladium-catalyzed coupling reactions to attach the 5-position aryl substituent, especially when boronic acid or boronate ester derivatives of the aromatic rings are available.
Installation of the Morpholinopropyl Side Chain
The 1-(3-morpholinopropyl) substituent is introduced by:
- Alkylation of the pyrrol-2-one nitrogen with a 3-bromopropylmorpholine or similar alkylating agent.
- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrol-2-one ring formation | γ-Amino acid derivative, carbodiimide (e.g., EDC), base | Cyclization to form lactam |
| 3-Hydroxy group introduction | NaBH4 or catalytic hydrogenation | Selective reduction of 3-keto group |
| 4-Benzoyl substitution | 3-Fluoro-4-methoxybenzoyl chloride, base | Acylation at 4-position |
| 5-Aryl substitution | Aryl boronic acid/ester, Pd catalyst, base | Suzuki coupling for aryl attachment |
| Morpholinopropyl alkylation | 3-Bromopropylmorpholine, base (e.g., K2CO3) | N-alkylation of pyrrol-2-one nitrogen |
Detailed Research Findings
- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) is well-documented for attaching substituted aryl groups to heterocyclic cores, providing high regioselectivity and functional group tolerance.
- Hydroxylation at the 3-position of the pyrrol ring is best achieved by reduction of a keto intermediate rather than direct hydroxylation, to ensure stereochemical control and avoid side reactions.
- Alkylation of the pyrrol nitrogen with morpholinopropyl halides requires mild bases and controlled temperature to prevent multiple alkylations or decomposition.
- Protecting groups such as benzyloxy on the aromatic ring are introduced early in the synthesis to prevent unwanted reactions during subsequent steps and are stable under the reaction conditions used for ring formation and coupling.
Summary Table of Preparation Steps
| Step No. | Intermediate/Fragment | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | γ-Amino acid with morpholinopropyl | Cyclization | Carbodiimide (EDC), base | Pyrrol-2-one core formation |
| 2 | 3-Keto pyrrol intermediate | Reduction | NaBH4 or catalytic hydrogenation | 3-Hydroxy pyrrol derivative |
| 3 | Pyrrol core | Acylation | 3-Fluoro-4-methoxybenzoyl chloride, base | 4-Benzoyl substitution |
| 4 | Pyrrol core | Suzuki coupling | Aryl boronic acid/ester, Pd catalyst, base | 5-Aryl substitution |
| 5 | Pyrrol core | N-Alkylation | 3-Bromopropylmorpholine, base | Morpholinopropyl side chain introduction |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be studied for its therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- A-ring Tolerance : The A-ring tolerates diverse substituents (e.g., trifluoromethoxy, trifluoromethyl, ethoxy). The target compound’s benzyloxy-methoxy combination may enhance metabolic stability compared to halogenated analogs (e.g., 23, 25) .
- B-ring Specificity: The 3-fluoro-4-methoxybenzoyl group in the target compound is critical.
- C-ring Impact: The 3-morpholinopropyl group in the target compound likely improves aqueous solubility and reduces metabolic lability compared to hydroxypropyl (23, 25) or pyridinylmethyl () groups. Morpholine’s hydrogen-bond acceptor capacity may enhance membrane permeability .
Structure-Activity Relationship (SAR) Insights
- A-ring Modifications : highlights that the A-ring is more tolerant to changes, with trifluoromethyl or benzyloxy groups maintaining antimalarial activity. The target compound’s 3-methoxy group may sterically hinder oxidative metabolism .
- B-ring Rigidity : Fluorine at the 3-position (B-ring) is conserved across active analogs (e.g., ), suggesting its role in enhancing electronegativity and π-π stacking .
Pharmacokinetic and Physicochemical Profiling
- Polar Surface Area (PSA): The morpholinopropyl group contributes ~20 Ų to PSA, while the 3-hydroxy-pyrrolone core adds ~50 Ų. The total PSA (~100–120 Ų) aligns with Veber’s criteria for rat oral bioavailability .
- Metabolic Stability : The absence of ester groups (unlike prototypical TDR32750 in ) in the target compound may reduce susceptibility to esterase-mediated hydrolysis, a common liability in pyrrolones .
Biological Activity
The compound 5-(4-(benzyloxy)-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one, with the CAS number 618073-13-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 535.56 g/mol. Its structure features multiple functional groups, including a pyrrolone core, methoxy groups, and a morpholine side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 535.56 g/mol |
| CAS Number | 618073-13-5 |
Research into similar compounds suggests that the biological activity of this pyrrolone derivative may involve several mechanisms:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease. For instance, derivatives have demonstrated competitive inhibition with low IC50 values (e.g., IC50 = 0.062 µM for selective MAO-B inhibition) .
- Antioxidant Activity : The presence of methoxy and benzyloxy groups may enhance the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in cells .
- Neuroprotective Effects : Some studies indicate that similar compounds can protect neuronal cells from apoptosis and inflammation, potentially through modulation of signaling pathways involved in neuroprotection .
Neuroprotective Effects
A study on related compounds demonstrated significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The mechanism involved the upregulation of neuroprotective factors and downregulation of pro-apoptotic signals .
Anticancer Properties
Research indicates that compounds structurally related to this pyrrolone have shown promise in inhibiting cancer cell proliferation and metastasis. For example, benzofuran derivatives have been reported to suppress migration and invasion in hepatocellular carcinoma (HCC) cell lines by modulating epithelial-mesenchymal transition (EMT) markers .
Case Studies
- MAO-B Inhibition : In a comparative study, a derivative similar to our compound exhibited potent MAO-B inhibitory activity with an IC50 value lower than established drugs like rasagiline. This suggests potential for treating Parkinson's disease by preventing dopamine degradation .
- Antioxidative and Neuroprotective Effects : In vitro studies showed that related compounds significantly reduced cell death in models of oxidative stress, indicating their potential as neuroprotective agents .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
